

# The Selective BRD4(1) Inhibitor OXFBD02: A Technical Guide

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## Compound of Interest

Compound Name: OXFBD02

Cat. No.: B15582921

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## Abstract

**OXFBD02** is a selective small molecule inhibitor of the first bromodomain (BRD4(1)) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By competitively binding to the acetyl-lysine binding pocket of BRD4(1), **OXFBD02** effectively disrupts the interaction between BRD4 and acetylated histones. This action modulates gene transcription, leading to the suppression of key oncogenic and inflammatory signaling pathways, most notably the NF- $\kappa$ B pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **OXFBD02**. Detailed protocols for its synthesis and key biological assays are presented to facilitate its application in research and drug development.

## Chemical Structure and Properties

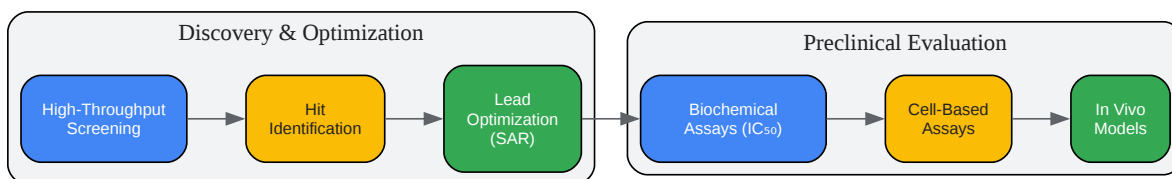
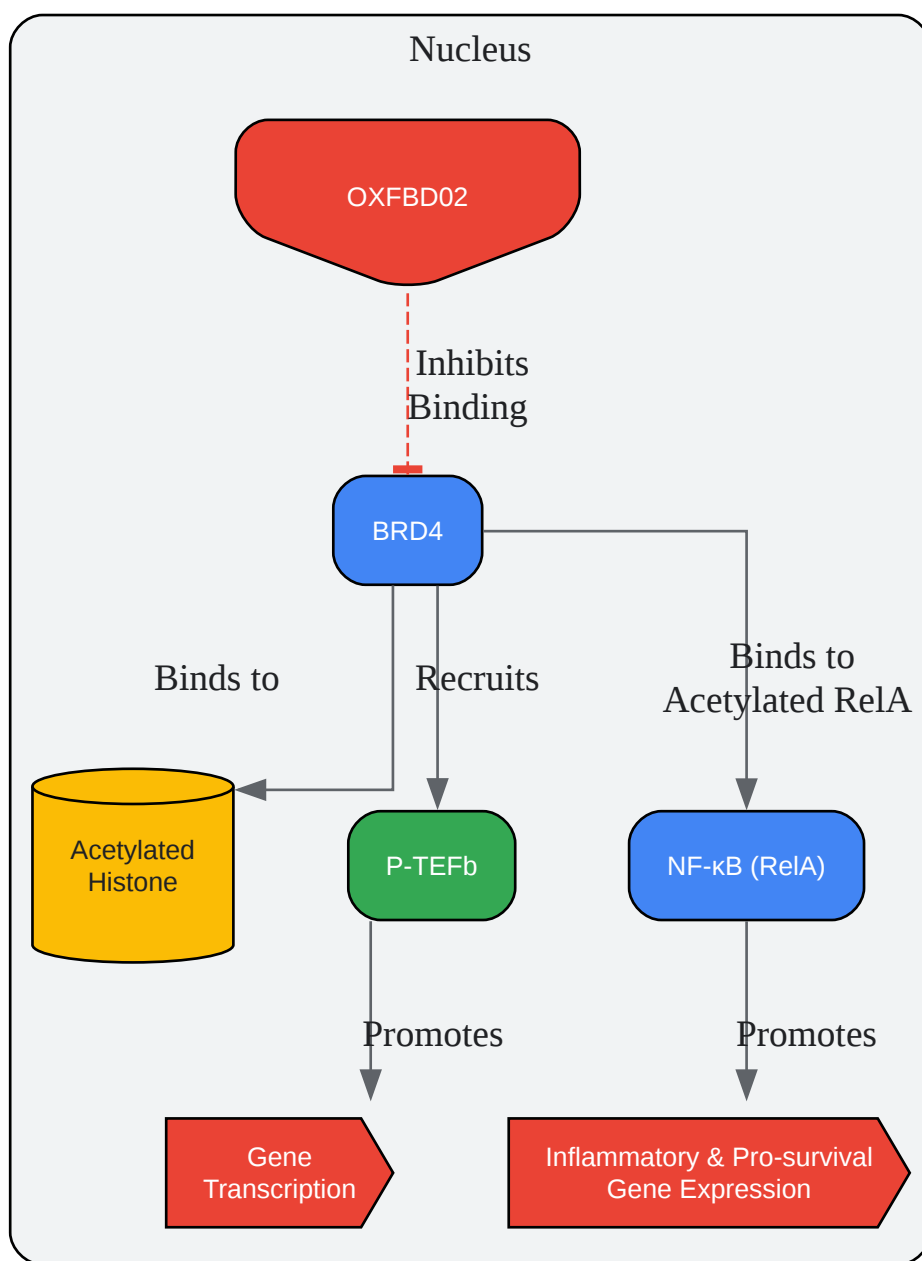
**OXFBD02**, with the chemical name 3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy- $\alpha$ -phenylbenzenemethanol, is a cell-permeable compound that has demonstrated efficacy in reducing the viability of various cancer cell lines.<sup>[1][2]</sup> Its key chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy- $\alpha$ -phenylbenzenemethanol
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>3</sub>
Molecular Weight	295.33 g/mol
CAS Number	1429129-68-9
LogP	2.54
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol (with gentle warming)
Purity	≥98% (HPLC)
Storage	Store at +4°C

## Mechanism of Action and Signaling Pathway

**OXFBD02** functions as a competitive inhibitor at the acetyl-lysine binding site of the first bromodomain of BRD4 (BRD4(1)).<sup>[1][3]</sup> BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histones, a key mechanism for activating gene transcription. By occupying this binding pocket, **OXFBD02** prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to target genes.<sup>[4]</sup>

A critical downstream target of BRD4 is the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.<sup>[4]</sup> BRD4 is known to bind to the acetylated RelA subunit of NF- $\kappa$ B, promoting its transcriptional activity and the expression of genes involved in inflammation and cell survival. **OXFBD02**'s inhibition of BRD4 disrupts this interaction, leading to the suppression of NF- $\kappa$ B-mediated gene transcription.<sup>[4]</sup>



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## References

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